1,2-Difluoro-3-iodo-5-methylbenzene
Description
1,2-Difluoro-3-iodo-5-methylbenzene (CAS No. 886038-03-5) is a halogenated aromatic compound with the molecular formula C₇H₅F₂I and a molecular weight of 254.02 g/mol . Its structure features two fluorine atoms at positions 1 and 2, an iodine atom at position 3, and a methyl group at position 5 of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. Limited data are available on its physical properties (e.g., boiling point) or specific applications, but its synthesis and reactivity can be inferred from analogs in the literature.
Properties
Molecular Formula |
C7H5F2I |
|---|---|
Molecular Weight |
254.02 g/mol |
IUPAC Name |
1,2-difluoro-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C7H5F2I/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
InChI Key |
WYGWIHPDDQYBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The compound’s fluorine and iodine substituents significantly influence its electronic profile compared to analogs. For example:
- Fluorine : Enhances ring electron-withdrawing effects, increasing electrophilic substitution resistance.
- Methyl Group : Offers steric hindrance and electron-donating effects, moderating reactivity.
Table 1: Substituent Comparison with Analogous Benzene Derivatives
Spectroscopic and Analytical Data
- 1H-NMR : The methyl group in this compound resonates at ~2.3–2.5 ppm, similar to methyl-substituted fluoroarenes. Fluorine atoms cause splitting patterns in adjacent protons.
- 13C-NMR : Iodine’s heavy atom effect deshields nearby carbons, with C-I coupling constants (~20–30 Hz) observed in analogs.
- MS : The molecular ion peak at m/z 254 confirms the molecular weight, with fragmentation patterns dominated by loss of iodine (127 amu).
In contrast, benzodioxole-containing analogs (e.g., 4d–4f ) show distinct IR peaks at 1250–1300 cm⁻¹ (C-O-C stretching) and 1500–1600 cm⁻¹ (aromatic C=C) .
Stability and Handling
The compound’s instability under basic or oxidative conditions aligns with fluoro-iodoarenes, which may degrade via dehalogenation. By comparison, diaminobenzene derivatives (e.g., 3a) require immediate use post-synthesis due to oxidative sensitivity .
Research Implications and Gaps
While this compound shares synthetic and spectroscopic traits with fluorinated and iodinated aromatics, its unique substituent combination necessitates tailored applications. Further studies should explore:
- Stability under varying pH and temperature conditions.
- Comparative pharmacokinetics with non-iodinated fluoroarenes.
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